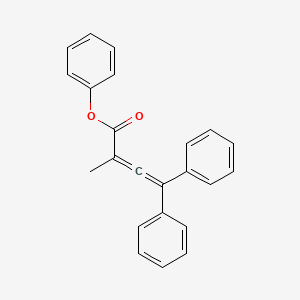![molecular formula C7H7NS2 B14344519 5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole CAS No. 102788-09-0](/img/structure/B14344519.png)
5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole is a heterocyclic compound that features a thieno[3,2-b]pyrrole core with a methylsulfanyl group attached to the fifth position
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions
Industrial Production Methods
Industrial production of 5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are selected to enhance the efficiency of the reactions, and purification techniques such as recrystallization or chromatography are employed to isolate the desired product.
化学反応の分析
Types of Reactions
5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno[3,2-b]pyrrole core or the methylsulfanyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the thieno[3,2-b]pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-b]pyrrole core.
科学的研究の応用
5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be explored for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and sensors .
作用機序
The mechanism of action of 5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. For example, it may act as an inhibitor of certain kinases or enzymes involved in metabolic pathways .
類似化合物との比較
5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole can be compared with other similar compounds, such as:
Pyrrole derivatives: These compounds share the pyrrole core but differ in their substituents and functional groups.
Thieno[3,2-b]pyrrole derivatives: These compounds have the same core structure but may have different substituents at various positions.
Pyrrolo[3,2-b]pyrroles: These compounds have a similar bicyclic structure but differ in the nature of the heteroatoms and substituents
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
CAS番号 |
102788-09-0 |
|---|---|
分子式 |
C7H7NS2 |
分子量 |
169.3 g/mol |
IUPAC名 |
5-methylsulfanyl-4H-thieno[3,2-b]pyrrole |
InChI |
InChI=1S/C7H7NS2/c1-9-7-4-6-5(8-7)2-3-10-6/h2-4,8H,1H3 |
InChIキー |
NAPYLLAPAXYLAL-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC2=C(N1)C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



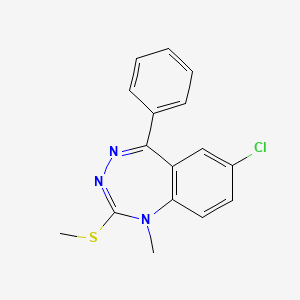
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
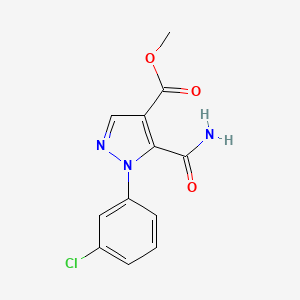
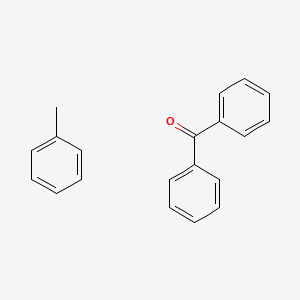
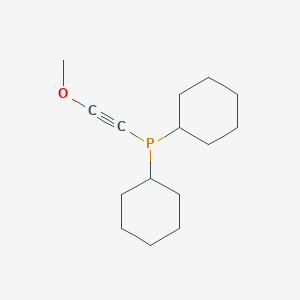

![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)
![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

![2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B14344514.png)
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
